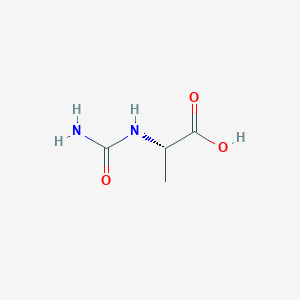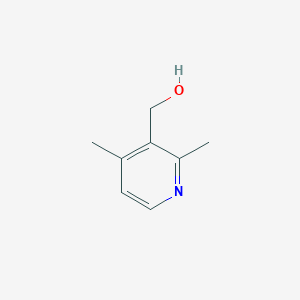
(2,4-二甲基吡啶-3-基)甲醇
描述
Synthesis Analysis
The synthesis of methanol, including DPM, has been a subject of extensive research. A detailed process and techno-economic analysis of methanol synthesis from H2 and CO2 with intermediate condensation steps has been discussed . Another study presents a multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .Physical And Chemical Properties Analysis
DPM is known to be a powder at room temperature . Its exact physical and chemical properties, such as boiling point, melting point, solubility, etc., are not specified in the search results.科学研究应用
乙烯的催化和低聚(Kermagoret 和 Braunstein,2008 年) 探索了具有双齿 N,O 型配体的镍配合物,包括 (吡啶-2-基)甲醇,用于催化乙烯低聚。他们发现这些配合物有效地生成乙烯的二聚体和三聚体。
对映选择性迈克尔加成(Lattanzi,2006 年) 的研究调查了不同的 2-吡咯烷甲醇的作用,包括双-(3,5-二甲苯基)((S)-吡咯烷-2-基)甲醇,在丙二酸酯与硝基烯烃的对映选择性迈克尔加成中,实现了良好的收率和对映选择性。
复杂有机化合物的合成(Bagley 等人,2005 年) 展示了使用涉及 2,3,6-三取代吡啶的复杂多步反应合成二甲基硫霉素酸盐(一种抗生素衍生物)的过程,展示了吡啶衍生物在药物合成中的多功能性。
化学混合物中的氢键(Heintz 等人,2006 年) 对甲醇在包括 2,6-二甲基吡啶在内的吡啶衍生物中的稀释热的研究突出了理解氢键在设计溶剂系统中的重要性。
对映选择性炔基化的配体(Munck 等人,2017 年) 的工作表明,源自脯氨醇的配体,例如 (S)-双(3,5-双(三氟甲基)苯基)(吡咯烷-2-基)甲醇,在末端炔烃与环亚胺的对映选择性加成中是有效的。
由合成气合成二甲醚(Peláez 等人,2017 年) 和 (Ramos 等人,2005 年) 的研究探索了由合成气直接合成二甲醚,提供了对催化和化学过程优化的见解。
溶剂中分子组织的研究(Matwijczuk 等人,2018 年) 对三唑并吡啶-3-基衍生物在甲醇等溶剂中的分子组织的研究证明了溶剂相互作用在药物和化学研究中的重要性。
吡啶鎓盐的非线性光学性质(Li 等人,2012 年) 合成了噻吩基取代的吡啶鎓盐,揭示了它们在非线性光学中的潜力以及吡啶衍生物在材料科学中的重要性。
甲醇对生物膜的影响(Nguyen 等人,2019 年) 表明甲醇显着影响生物膜中的脂质动力学,表明其在膜蛋白研究中的应用意义。
作用机制
Target of Action
The primary targets of (2,4-Dimethylpyridin-3-yl)methanol are currently unknown. This compound is a relatively new substance and research into its specific targets is still ongoing .
Mode of Action
Like many other organic compounds, it likely interacts with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
As research progresses, it is expected that the compound’s role in various biochemical pathways will be elucidated .
Result of Action
As research continues, it is expected that these effects will be identified and characterized .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
属性
IUPAC Name |
(2,4-dimethylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-7(2)8(6)5-10/h3-4,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDOCIBRLAUHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304163 | |
| Record name | 2,4-Dimethyl-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194151-96-7 | |
| Record name | 2,4-Dimethyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194151-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


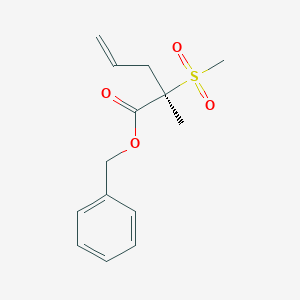
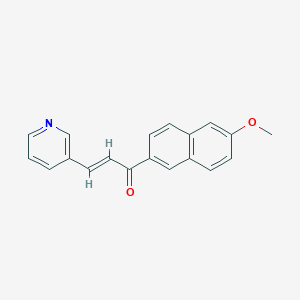
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)
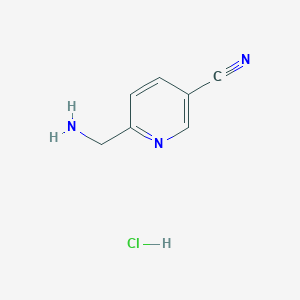

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)
![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)
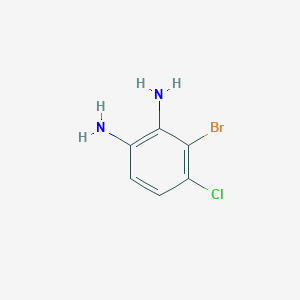
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)
